2-(4-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide is a chemical compound with the molecular formula and a molecular weight of approximately 343.4 g/mol. This compound is primarily utilized for research purposes and is not approved for human or veterinary use. It possesses a unique structure that incorporates both a fluorophenyl group and a tetrahydronaphthalene moiety, which may contribute to its biological activity and potential applications in various scientific fields .
This compound is cataloged under the CAS number 2034411-87-3. It can be sourced from chemical suppliers such as BenchChem and Chemsrc, where it is available for purchase in various quantities for laboratory research purposes . The classification of this compound falls under organic chemistry, specifically within the category of acetamides due to its structural features.
The synthesis of 2-(4-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide involves several steps that typically include the formation of the tetrahydronaphthalene derivative followed by acylation with acetic anhydride or acetyl chloride. The synthetic pathway may involve:
The specific conditions for each reaction step (e.g., temperature, solvent, catalysts) would need to be optimized based on the desired yield and purity of the final product. Analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are typically employed to monitor the progress of the synthesis and confirm product identity.
The molecular structure of 2-(4-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide features a complex arrangement that includes:
The structural representation can be summarized as follows:
InChI=1S/C20H22FNO3/c1-25-17-8-9-18-15(12-17)3-2-10-20(18,24)13-22-19(23)11-14-4-6-16(21)7-5-14/h4-9,12,24H,2-3,10-11,13H2,1H3,(H,22,23)
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CC3=CC=C(C=C3)F)O
These notations provide a concise way to represent the molecular structure for computational chemistry applications.
The compound can participate in various chemical reactions typical for amides and phenolic compounds. Potential reactions include:
The reactivity of this compound may be influenced by the electron-withdrawing effect of the fluorine atom on the phenyl ring, which can enhance electrophilicity at adjacent sites.
While specific biological mechanisms are not well-documented for this compound due to its research-only status, compounds with similar structures often exhibit interactions with biological targets such as receptors or enzymes. The proposed mechanism may involve:
Further studies would be necessary to elucidate specific pathways and interactions within biological systems.
While detailed physical properties such as melting point or boiling point are not extensively documented for this compound, it is noted that:
Chemical characteristics include:
Additional analyses such as solubility tests in various solvents would provide more insights into its chemical behavior.
2-(4-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide has potential applications in:
Research involving this compound could lead to significant advancements in drug development and understanding biochemical pathways relevant to health sciences .
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1